1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole
Overview
Description
The compound 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole is a derivative of the indole structure, which is a fundamental scaffold in medicinal chemistry due to its presence in numerous biologically active molecules. Indoles are known for their diverse chemical reactivity and have been utilized in the synthesis of a wide range of therapeutic agents.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One such method involves the use of electrophilic nitrogen agents for the selective C-H amidation of 1H-indoles at the C3 position, as reported in the synthesis of biologically important 3-aminoindoles . Although the specific synthesis of 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. For instance, the use of N-[(benzenesulfonyl)oxy]amides as electrophilic nitrogen agents in the presence of ZnCl2 could be a viable route .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a fused benzene and pyrrole ring. The crystal structures of related compounds, such as 3-(1-Benzenesulfonyl-3-phenylsulfanyl-1H-indol-2-yl)-1-[4-methyl/methoxy phenyl)]-2-phenyl-propane-1-one, have been determined, showing that the indole ring system is not strictly planar with slight dihedral angles between the pyrrole and benzo planes . This information provides insight into the three-dimensional conformation of indole derivatives, which is crucial for understanding their chemical reactivity and interactions with biological targets.
Chemical Reactions Analysis
Indole derivatives participate in a variety of chemical reactions. The electrophilic substitution reactions, such as the direct alkynylation of indoles, are significant for functionalizing the indole core . The presence of a benzenesulfonyl group and an iodine atom on the indole ring would influence its reactivity, potentially facilitating further functionalization at specific positions on the ring system.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents like the benzenesulfonyl group and iodine atom can affect properties such as solubility, melting point, and reactivity. The crystallographic data of related compounds provide information on molecular dimensions, crystal packing, and intermolecular interactions, such as C–H⋯O, C–H⋯π, and π⋯π interactions, which are essential for understanding the compound's stability and behavior in different environments .
Scientific Research Applications
Synthesis of β-Carbolines
1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole plays a role in the synthesis of β-carbolines. Researchers found that combining 2-Acyl-1-benzenesulfonyl-3-iodo-1H-indoles with 1-benzenesulfonyl-3-iodo-1H-indole-2-carbaldehyde and alk-1-ynes, followed by cycloamination reactions, results in the formation of β-carbolines (Abbiati et al., 2004).
Green Synthesis of Bis(3-indolyl)phenylmethanes
This compound has been used in environmentally friendly synthesis processes. For example, the catalysis of indoles with aldehydes in aqueous media by 1-(benzenesulfonyl)-3-methyl-1H-imidazolium chlorides, a solvent-free approach, efficiently yields bis(3-indolyl)phenylmethanes (Krishnamurthy & Jagannath, 2013).
Crystal Structure Studies
The crystal structures of compounds involving 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole have been extensively studied. For instance, the research on 3-[1-Benzenesulfonyl-3-phenylsulfanyl-1H-indol-2-yl]-1-[4-(methyl/methoxy phenyl)]-2-phenyl-propane-1-one provided insights into the non-planarity of indole ring systems and various molecular interactions (Palani et al., 2006).
Synthesis of HIV-1 Inhibitors
1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole derivatives have been studied for their potential in HIV-1 inhibition. Some derivatives, particularly in the 3-benzenesulfonyl series, showed low nanomolar concentration potencies against HIV-1, including strains with NNRTI-resistant mutations (Silvestri et al., 2003).
Safety And Hazards
Benzenesulfonyl chloride is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to avoid contact with skin, eyes, and clothing, not to breathe vapors or spray mist, and not to ingest . It is also advised to handle these substances with care and in a well-ventilated area .
Future Directions
The future directions in the research of benzenesulfonyl compounds include their application in high-energy-storage devices . For instance, a bis(benzene sulfonyl)imide-based single-ion polymer artificial layer for a steady lithium metal anode was constructed, providing a new perspective to achieve a steady lithium metal anode . Another study highlighted the recent advances in the catalytic synthesis of benzosultams, a subclass of bicyclic sulfonamides .
properties
IUPAC Name |
1-(benzenesulfonyl)-6-iodo-2-methylindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO2S/c1-11-9-12-7-8-13(16)10-15(12)17(11)20(18,19)14-5-3-2-4-6-14/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAJUAMRMKSCBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249972 | |
Record name | 1H-Indole, 6-iodo-2-methyl-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole | |
CAS RN |
1818847-55-0 | |
Record name | 1H-Indole, 6-iodo-2-methyl-1-(phenylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 6-iodo-2-methyl-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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